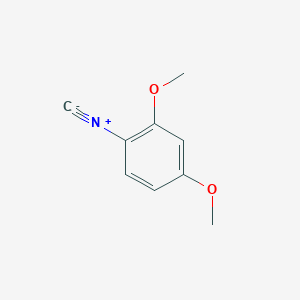

1-Isocyano-2,4-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUHRFMQCCSKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374331 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-21-0 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-Isocyano-2,4-dimethoxybenzene from 2,4-dimethoxyaniline

Abstract

This technical guide provides a detailed, two-step methodology for the synthesis of 1-isocyano-2,4-dimethoxybenzene, a valuable reagent in multicomponent reactions for drug discovery and combinatorial chemistry. Starting from the commercially available 2,4-dimethoxyaniline, the synthesis proceeds through the formation of an N-(2,4-dimethoxyphenyl)formamide intermediate, followed by a robust dehydration protocol. This document offers an in-depth exploration of the reaction mechanisms, step-by-step experimental procedures, characterization data, and critical safety considerations, tailored for researchers and professionals in synthetic and medicinal chemistry.

Introduction: The Synthetic Value of Aryl Isocyanides

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a terminal divalent carbon atom. This electronic configuration allows them to act as potent nucleophiles and electrophiles, rendering them exceptionally versatile building blocks in organic synthesis.[1] Among their most significant applications is their central role in isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[2][3][4][5][6] These reactions enable the rapid assembly of complex, drug-like molecules from simple precursors in a single, atom-economical step, making them indispensable tools in modern medicinal chemistry and the generation of compound libraries for high-throughput screening.[7][8]

This compound, the target of this guide, is an electron-rich aryl isocyanide. The methoxy substituents enhance the nucleophilicity of the isocyanide carbon and provide sites for further molecular elaboration, making it a particularly useful synthon. The synthesis described herein is a reliable two-step process: (1) N-formylation of 2,4-dimethoxyaniline and (2) dehydration of the resulting formamide.

Overall Synthetic Strategy

The conversion of 2,4-dimethoxyaniline to its corresponding isocyanide is efficiently achieved via the formation of a stable formamide intermediate. This strategy is widely adopted for isocyanide synthesis due to the high yields and operational simplicity of each step.[1][9]

Part I: Synthesis of N-(2,4-dimethoxyphenyl)formamide

Mechanistic Rationale

The initial step involves the N-formylation of the primary amine, 2,4-dimethoxyaniline. This is a standard acylation reaction. While various formylating agents exist, using formic acid is a direct and efficient method. The reaction proceeds by nucleophilic attack of the amine onto the carbonyl carbon of formic acid, followed by dehydration to yield the stable amide. The use of an azeotropic solvent like toluene allows for the removal of water via a Dean-Stark apparatus, driving the reaction equilibrium towards the product. A similar procedure has been successfully applied to related substrates.[10]

Detailed Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,4-dimethoxyaniline (10.0 g, 65.3 mmol).

-

Add toluene (100 mL) to dissolve the starting material.

-

Add formic acid (3.6 g, 78.3 mmol, 1.2 equivalents) to the solution.

-

Heat the mixture to reflux and continue heating for 3-4 hours, monitoring the reaction progress by observing water collection in the Dean-Stark trap.

-

Once the reaction is complete (as indicated by TLC or the cessation of water collection), cool the reaction mixture to room temperature.

-

The product often crystallizes out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold toluene or hexane to remove any unreacted starting material.

-

Dry the product under vacuum to yield N-(2,4-dimethoxyphenyl)formamide as a solid.

Characterization of the Intermediate

The structure of N-(2,4-dimethoxyphenyl)formamide can be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expect signals for the two methoxy groups, the aromatic protons, the N-H proton (amide), and the formyl proton.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1660-1680 cm⁻¹, along with an N-H stretch around 3300 cm⁻¹.

Part II: Dehydration to this compound

Mechanistic Rationale & Choice of Reagent

The conversion of a formamide to an isocyanide is a dehydration reaction. Several reagents can accomplish this, including phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and triphenylphosphine/iodine.[11][12] POCl₃ is a highly effective and commonly used reagent for this transformation due to its high reactivity and the straightforward workup.[1][9]

The mechanism involves the activation of the formamide's carbonyl oxygen by POCl₃, making it a good leaving group. A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is essential. It serves two critical roles: it abstracts the N-H proton and a proton from the formyl carbon in a step-wise or concerted elimination, and it neutralizes the acidic byproducts (HCl and phosphoric acid derivatives), preventing the acid-catalyzed decomposition of the isocyanide product.[12] The reaction is highly exothermic and requires careful temperature control.

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. The isocyanide product is volatile, possesses an extremely unpleasant odor, and is toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

In a dry 500 mL three-necked flask under a nitrogen atmosphere, dissolve N-(2,4-dimethoxyphenyl)formamide (9.05 g, 50 mmol) in anhydrous dichloromethane (DCM, 200 mL).

-

Add an excess of a hindered base, such as diisopropylethylamine (25.8 g, 200 mmol, 4.0 equivalents), to the solution.[13]

-

Cool the flask to 0 °C in an ice-water bath.

-

While stirring vigorously, add phosphorus oxychloride (POCl₃) (11.5 g, 75 mmol, 1.5 equivalents) dropwise via a syringe or dropping funnel over 30 minutes. Caution: The addition is exothermic; maintain the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC (staining with KMnO₄) or IR spectroscopy (disappearance of the C=O stretch and appearance of the N≡C stretch).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess POCl₃. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a low-melting solid or oil.

Characterization of the Final Product

-

IR Spectroscopy: The most definitive characteristic is a very strong, sharp absorption band for the isocyanide (N≡C) functional group, typically appearing around 2120-2130 cm⁻¹.

-

¹H NMR & ¹³C NMR: The spectra will confirm the aromatic substitution pattern and the presence of the two methoxy groups. The isocyanide carbon will appear as a characteristic signal in the ¹³C NMR spectrum.

-

Odor: The product has a notoriously strong and unpleasant smell, which serves as a qualitative indicator of its presence.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Step 1: Formylation | Step 2: Dehydration |

| Starting Material | 2,4-Dimethoxyaniline | N-(2,4-dimethoxyphenyl)formamide |

| Molar Mass ( g/mol ) | 153.18 | 181.19 |

| Amount (g) | 10.0 | 9.05 |

| Amount (mmol) | 65.3 | 50.0 |

| Key Reagent | Formic Acid | Phosphorus Oxychloride (POCl₃) |

| Reagent Equiv. | 1.2 | 1.5 |

| Base | N/A | Diisopropylethylamine (4.0 equiv.) |

| Solvent | Toluene | Dichloromethane (DCM) |

| Temperature | Reflux (~111 °C) | 0 °C to Room Temp. |

| Reaction Time | 3-4 hours | 2-3 hours |

| Typical Yield | 85-95% | 70-85% |

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound from 2,4-dimethoxyaniline. The process involves a high-yielding formylation followed by a robust dehydration using phosphorus oxychloride. By providing clear mechanistic insights, detailed protocols, and safety information, this document serves as a practical resource for chemists aiming to synthesize this valuable building block for application in multicomponent reactions and the broader field of organic synthesis.

References

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Chemistry Notes. (2022, February 26). Passerini Reaction Mechanism, Examples, and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

-

YouTube. (2025, October 20). Performing the Ugi Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the dehydration of formamides to isocyanides. Retrieved from [Link]

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]

-

Royal Society of Chemistry. (2020, January 16). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, October 5). Conversion of formamide to isocyanide. Retrieved from [Link]

- Royal Society of Chemistry. (2020, January 16). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22, 1028-1035.

-

National Institutes of Health. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) N-Formyl-2-(3,4-dimethoxyphenyl)-ethylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Anisylsulfanylmethylisocyanide (Asmic). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Dehydration of N-(3-bromophenyl)formamide to 3-bromo-1-isocyanobenzene. Retrieved from [Link]

Sources

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Isocyano-2,4-dimethoxybenzene for Advanced Chemical Research

This technical guide provides a comprehensive overview of 1-isocyano-2,4-dimethoxybenzene, a versatile reagent with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth chemical data, synthetic protocols, and application insights.

Chemical Identity and Properties

This compound, also known as 2,4-dimethoxyphenyl isocyanide, is an aromatic isocyanide characterized by the presence of an isocyano functional group and two methoxy substituents on the benzene ring. These features impart unique reactivity to the molecule, making it a valuable building block in complex organic synthesis.

Table 1: Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 1984-21-0 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-dimethoxyphenyl isocyanide | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)[N+]#[C-])OC | [1] |

| InChIKey | UWUHRFMQCCSKEO-UHFFFAOYSA-N | [1] |

| XlogP (Predicted) | 2.4 | [1] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a reliable synthetic route can be devised based on well-established methods for the preparation of aryl isocyanides. The most common and effective method involves the dehydration of the corresponding formamide. The following is a proposed two-step synthesis starting from the commercially available 2,4-dimethoxyaniline.

Step 1: Synthesis of N-(2,4-dimethoxyphenyl)formamide

The initial step is the formylation of 2,4-dimethoxyaniline. A common method for this transformation is the reaction with a mixed anhydride of formic acid and acetic anhydride, which can be generated in situ.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethoxyaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of formic acid (1.2 equivalents) and acetic anhydride (1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dimethoxyphenyl)formamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Dehydration to this compound

The final step is the dehydration of the formamide to the isocyanide. This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine.

-

Protocol:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve N-(2,4-dimethoxyphenyl)formamide (1 equivalent) and a base (e.g., triethylamine, 3 equivalents) in a dry solvent such as dichloromethane or chloroform.

-

Cool the mixture to 0 °C.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

-

Spectroscopic Data Analysis

¹H NMR:

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to their ortho, meta, and para relationships.

-

Methoxy Protons: Two distinct singlets are expected for the two methoxy groups (typically δ 3.8-4.0 ppm), each integrating to 3H.

¹³C NMR:

-

Isocyano Carbon: A characteristic signal for the isocyano carbon is expected in the range of δ 155-170 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons are expected, with the carbons attached to the methoxy groups appearing at lower field (higher ppm) and the carbon attached to the isocyano group also being distinct.

-

Methoxy Carbons: Two signals for the methoxy carbons are expected around δ 55-60 ppm.

IR Spectroscopy:

-

Isocyano Stretch: A strong, sharp absorption band characteristic of the N≡C stretch is expected in the region of 2150-2100 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

C-O Stretch: Strong bands for the aryl-alkyl ether C-O stretching are expected around 1250 cm⁻¹ and 1040 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 163.17.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound in drug discovery lies in its application as a key building block in isocyanide-based multicomponent reactions (IMCRs).[2] These reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of molecular diversity from simple starting materials in a single synthetic step.[3][4]

The Ugi Four-Component Reaction (U-4CR):

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a scaffold that mimics dipeptides. This reaction is highly valued in medicinal chemistry for the synthesis of libraries of peptidomimetics and other complex, drug-like molecules.[2][5] The dimethoxy-substituted phenyl group of this compound can introduce favorable pharmacokinetic properties to the resulting molecules.

The Passerini Three-Component Reaction:

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3][4] This reaction provides a straightforward route to highly functionalized molecules that are valuable intermediates in the synthesis of various pharmaceuticals.

The electron-rich nature of the 2,4-dimethoxyphenyl group can influence the reactivity of the isocyanide and the properties of the resulting products.

Safety and Handling

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., butyl rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep the container tightly closed when not in use.

-

Handle as a toxic substance.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery. Its utility in multicomponent reactions allows for the efficient construction of complex molecular architectures. While there is a need for more comprehensive characterization of its physical and spectroscopic properties, the synthetic routes and applications outlined in this guide provide a solid foundation for its use in advanced research and development. Adherence to strict safety protocols is paramount when working with this and other isocyanide compounds.

References

- BenchChem. (2025).

- Supporting Inform

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

- Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.).

-

Wikipedia. (2023, December 28). Passerini reaction. Retrieved January 14, 2026, from [Link]

- Organic Syntheses. (n.d.).

- Covestro. (n.d.).

- Organic Reactions. (n.d.). The Passerini Reaction.

- Beilstein Journal of Organic Chemistry. (2015). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.

- SafeWork NSW. (n.d.).

- Organic Chemistry Portal. (n.d.). Passerini Reaction.

- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.).

- SpectraBase. (n.d.).

- How to Safely Handle Isocyan

- ResearchGate. (2025, October 16). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.

- PubMed Central. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.

- ACS Publications. (2025, April 3). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry.

- Safe Work Australia. (2015, July 9).

- Supporting Inform

- ResearchGate. (2025, August 7). Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes.

- Semantic Scholar. (2023, February 8).

- Royal Society of Chemistry. (2021, June 5).

- ResearchGate. (n.d.). “Isocyanide-free” Ugi reactions.

- A more sustainable and highly practicable synthesis of aliph

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0143621).

- PubMed. (2025, August 21). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChemLite. (n.d.).

- PubChem. (n.d.).

- Semantic Scholar. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes.

- Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. (n.d.).

- Advanced ChemBlocks. (n.d.). 4-isocyano-1,2-dimethoxybenzene 95%.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). p-Toluenesulfonylmethyl Isocyanide.

- Wikipedia. (n.d.). 1,4-Dimethoxybenzene.

- Wikipedia. (n.d.). TosMIC.

- BJOC. (2024, December 9). Search Results.

- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

- Fisher Scientific. (n.d.). Tosylmethyl isocyanide, 98%.

Sources

- 1. This compound | C9H9NO2 | CID 2758447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 3. Passerini reaction - Wikipedia [en.wikipedia.org]

- 4. Passerini Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 9. How to Safely Handle Isocyanates? [enuochem.com]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Spectroscopic Profile of 1-Isocyano-2,4-dimethoxybenzene: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 1-isocyano-2,4-dimethoxybenzene, a significant aromatic isocyanide with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of this compound are crucial for its effective utilization, and this guide aims to provide the foundational spectroscopic information required for its unambiguous identification and quality assessment.

Molecular Structure and Key Spectroscopic Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of the isocyanide (-N≡C) group, the dimethoxy-substituted aromatic ring, and the specific substitution pattern all contribute to its characteristic spectral data. Understanding these contributions is paramount for accurate spectral interpretation.

Molecular Formula: C₉H₉NO₂[1]

Molecular Weight: 163.17 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Multiplet | 3H | Ar-H | The aromatic protons will appear in the downfield region due to the deshielding effect of the benzene ring. The substitution pattern will lead to a complex splitting pattern. |

| ~ 3.8 - 4.0 | Singlet | 6H | -OCH₃ | The protons of the two methoxy groups are expected to be in a similar chemical environment, resulting in a single, sharp peak. The electronegative oxygen atom causes a downfield shift. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The isocyanide carbon is a particularly noteworthy feature.

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale |

| ~ 160 - 170 | Isocyanide | -N≡C | The isocyanide carbon is characteristically found in the downfield region of the spectrum. |

| ~ 150 - 160 | Aromatic | C -O | The aromatic carbons attached to the oxygen atoms are deshielded and appear downfield. |

| ~ 110 - 130 | Aromatic | Ar-C | The remaining aromatic carbons will resonate in this typical range. |

| ~ 55 - 60 | Aliphatic | -OC H₃ | The carbon atoms of the methoxy groups will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the isocyanide group. Analysis of the related compound, 2,4-dimethoxyphenyl isocyanate, shows a strong band for the isocyanate group (-N=C=O) in the 2200-2300 cm⁻¹ region, and similar features are expected for the isocyanide.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2150 - 2100 | Strong, Sharp | N≡C Stretch | Isocyanide |

| ~ 3000 - 2800 | Medium | C-H Stretch | Aromatic and Aliphatic |

| ~ 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1000 | Strong | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of the isomeric compound 2,4-dimethoxyphenyl isocyanate shows a molecular ion peak at m/z 179, corresponding to its molecular weight.[4][7] A similar molecular ion peak at m/z 163 is expected for this compound.

Expected Key Fragments:

-

Molecular Ion (M⁺): m/z 163

-

Loss of CO: [M-28]⁺, m/z 135

-

Loss of CH₃: [M-15]⁺, m/z 148

-

Fragments corresponding to the dimethoxybenzene moiety.

The fragmentation pattern will be crucial for confirming the structure and distinguishing it from its isomers.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols. The following are generalized procedures for the techniques discussed.

NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition.

IR Spectroscopy

Sources

- 1. np-mrd.org [np-mrd.org]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopic Characterization of Isocyano‐ and 1, 1′‐Diisocyanoferrocene. The Molecular Structure of Isocyanoferro… [ouci.dntb.gov.ua]

- 4. 2,4-Dimethoxyphenyl isocyanate | C9H9NO3 | CID 601637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 2,4-dimethoxyphenyl isocyanate (C9H9NO3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Stability and Storage of 2,4-Dimethoxyphenyl Isocyanide

Introduction

2,4-Dimethoxyphenyl isocyanide is a versatile reagent in organic synthesis, valued for its utility in multicomponent reactions, the synthesis of heterocyclic compounds, and as a ligand in organometallic chemistry. The isocyanide functional group, with its unique electronic structure, imparts a high degree of reactivity that, while synthetically useful, also presents challenges regarding the compound's stability and shelf-life. Ensuring the purity and integrity of this reagent is paramount for reproducible and successful experimental outcomes.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of 2,4-dimethoxyphenyl isocyanide. We will explore its intrinsic chemical properties, common degradation pathways, and provide field-proven protocols for optimal storage, handling, and stability assessment.

Core Chemical Properties and Intrinsic Reactivity

Understanding the inherent chemical nature of 2,4-dimethoxyphenyl isocyanide is fundamental to appreciating its stability profile. The molecule's reactivity is dominated by the isocyanide moiety (-N≡C), which is influenced by the electron-donating methoxy groups on the aromatic ring.

| Property | Value | Source |

| CAS Number | 84370-87-6 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 40 - 42 °C / 104 - 107.6 °F | [2] |

The isocyanide functional group is known for its divalent carbon atom, which makes it susceptible to a variety of reactions. Aryl isocyanides, in general, can be thermally unstable and are prone to polymerization.[3][4] Furthermore, the isocyanide group is sensitive to moisture and can be hydrolyzed under aqueous conditions.[5] The presence of two electron-donating methoxy groups on the phenyl ring can modulate the electronic properties of the isocyanide, influencing its reactivity in synthetic applications.[6]

Factors Influencing Stability and Degradation

The stability of 2,4-dimethoxyphenyl isocyanide is not absolute; it is contingent upon its environment. Several external factors can initiate or accelerate its degradation.

Moisture and Hydrolysis

The most significant factor affecting the stability of isocyanides is moisture.[5][7] The isocyanide functional group readily reacts with water in a hydrolysis reaction to form the corresponding N-formamide (N-(2,4-dimethoxyphenyl)formamide). This is the primary degradation pathway and leads to a loss of the desired reactivity. The presence of even trace amounts of moisture, such as from atmospheric humidity, can lead to the formation of ureas if the resulting amine reacts with excess isocyanate, complicating purification of reaction products.[7]

Air Sensitivity and Atmosphere

Safety data sheets for 2,4-dimethoxyphenyl isocyanate (a related compound) indicate it is air-sensitive, and similar precautions are warranted for the isocyanide.[8] This sensitivity is primarily due to atmospheric moisture. Therefore, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended to displace air and moisture, thereby preserving the compound's integrity.[8][9]

Temperature

Isocyanides can exhibit thermal instability.[3] Elevated temperatures accelerate the rate of degradation reactions, including hydrolysis and potential polymerization. To maintain product quality, storage in a cool environment is essential.[8] For long-term storage of aryl isocyanides, temperatures as low as that of dry ice have been recommended to ensure stability.[4]

Light

While specific photolytic degradation studies on 2,4-dimethoxyphenyl isocyanide are not extensively documented, aromatic compounds can be susceptible to degradation upon exposure to light.[10] As a precautionary measure, it is best practice to store the compound in light-resistant containers, such as amber vials.

Chemical Incompatibilities

Contact with incompatible materials can lead to rapid decomposition or hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[8][11]

-

Alcohols and Amines: Will react with the isocyanide group.[8][11]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is critical for maximizing the shelf-life and ensuring the safety of personnel.

Optimal Storage Conditions

The following conditions are recommended for the storage of 2,4-dimethoxyphenyl isocyanide to maintain its quality and purity.

| Parameter | Recommendation | Rationale |

| Temperature | Keep refrigerated (2-8°C). | Minimizes thermal degradation and polymerization.[9] |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis and potential oxidation from air and moisture.[8][9] |

| Container | Tightly sealed, amber glass vial or bottle. | Prevents moisture ingress and protects from light. |

| Location | A dry, cool, and well-ventilated place. | Ensures a stable external environment and safety.[8] |

Safe Handling Procedures

-

Ventilation: Always handle 2,4-dimethoxyphenyl isocyanide in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[12]

-

Avoid Contamination: Use only clean, dry glassware and spatulas. Avoid introducing moisture into the storage container. It is advisable to blanket the container with inert gas after dispensing the material.

-

Cleaning: Glassware can be decontaminated and freed from the characteristic isocyanide odor by rinsing with a mixture of concentrated hydrochloric acid and methanol (1:10).[3]

Experimental Protocol for Stability and Purity Assessment

Regularly assessing the purity of 2,4-dimethoxyphenyl isocyanide is crucial, especially for long-term stored samples or before use in sensitive reactions.

Analytical Methods

Several analytical techniques can be employed to determine the purity of isocyanides and detect the presence of degradation products.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a convenient method to check for purity.[3] The presence of the primary hydrolysis product, N-(2,4-dimethoxyphenyl)formamide, can be identified by its characteristic signals, which will differ from those of the parent isocyanide.

-

Gas Chromatography (GC): GC provides a more accurate determination of purity by separating the isocyanide from volatile impurities and degradation products.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of isocyanates, often after derivatization, and similar principles can be applied to isocyanides.[13][14] This technique is particularly useful for identifying non-volatile degradation products like polymers.

Step-by-Step Stability Testing Workflow

This protocol outlines a systematic approach to evaluating the stability of a batch of 2,4-dimethoxyphenyl isocyanide under different conditions.

Conclusion

While 2,4-dimethoxyphenyl isocyanide is a powerful synthetic building block, its reactivity necessitates careful attention to storage and handling. The primary degradation pathway is hydrolysis, which is exacerbated by exposure to moisture and elevated temperatures. By implementing the recommendations outlined in this guide—specifically, storing the compound under refrigerated conditions in a tightly sealed container under an inert atmosphere—researchers can significantly extend its shelf-life and ensure its integrity for critical applications. Regular purity assessment via NMR or chromatographic methods provides an essential quality control check, guaranteeing the reliability of experimental results.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography, 537(1-2), 357–364. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET: MONDUR 1566. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Ugi, I., & Meyr, R. (1961). o-TOLYL ISOCYANIDE. Organic Syntheses, 41, 101. doi:10.15227/orgsyn.041.0101. Retrieved from [Link]

-

Ergon Armor. (2023, June 23). SAFETY DATA SHEET. Retrieved from [Link]

-

Sharma, S., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6854-6865. doi:10.1039/D0GC02722G. Retrieved from [Link]

-

Kakusawa, N., & Yamaguchi, J. (2018). Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives. Molecules, 23(10), 2636. doi:10.3390/molecules23102636. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. doi:10.1021/acs.orglett.0c03472. Retrieved from [Link]

-

Supporting Information for: 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.). Retrieved from [Link]

-

Zhang, S.-L., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Chemistry Portal. Retrieved from [Link]

-

Ibrahim, N. A., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Polymers, 12(7), 1509. doi:10.3390/polym12071509. Retrieved from [Link]

-

Kakusawa, N., & Yamaguchi, J. (2018). Transition-metal-catalyzed diarylation of isocyanides. ResearchGate. Retrieved from [Link]

-

Naff, M. B. (1962). Storage of isocyanates for student use. Journal of Chemical Education, 39(12), 616. doi:10.1021/ed039p616. Retrieved from [Link]

-

GBA. (2025, August 14). How to Safely Handle Isocyanates? Retrieved from [Link]

-

Drexel University. (2024, June 20). Exploring the Unique Reactivity of Unsaturated Isocyanides. Retrieved from [Link]

-

Pal, M., et al. (2015). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 2(7), 817-821. doi:10.1039/C5OB00650A. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-dimethoxyphenyl isocyanate (C9H9NO3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601637, 2,4-Dimethoxyphenyl isocyanate. Retrieved from [Link]

-

Radi, S., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. doi:10.26434/chemrxiv-2022-79gq7. Retrieved from [Link]

-

Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. Retrieved from [Link]

Sources

- 1. 2,4-Dimethoxyphenyl isocyanate | C9H9NO3 | CID 601637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. epa.gov [epa.gov]

An In-Depth Technical Guide: Modulating Isocyanide Reactivity via Methoxy Group Substitution

Executive Summary

Isocyanides are a uniquely reactive class of compounds, central to the execution of powerful multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1][2] Their reactivity is dictated by the amphiphilic nature of the terminal carbon atom, which can act as both a nucleophile and an electrophile.[3][4] This guide provides a detailed examination of how the electronic properties of aryl isocyanides can be strategically modulated by the introduction of a methoxy substituent. We will dissect the dichotomous electronic effects of the methoxy group—its inductive withdrawal versus its powerful resonance donation—and demonstrate how its position on an aromatic ring can be used to predictably tune the nucleophilicity and, consequently, the reaction kinetics of the isocyanide. This document provides field-proven, self-validating experimental protocols for quantifying these effects through spectroscopic and kinetic analysis, offering researchers and drug development professionals a robust framework for optimizing isocyanide-based synthetic strategies.

The Electronic Architecture of the Isocyanide Functional Group

The isocyanide functional group (–N⁺≡C⁻) possesses a unique electronic structure that distinguishes it from its isomeric nitrile counterpart (–C≡N).[5] Its reactivity is best understood by considering its two primary resonance contributors, which depict a zwitterionic, triply bonded form and a neutral, carbene-like, doubly bonded form.[4][6]

This duality confers an amphiphilic character upon the terminal carbon atom.[3] The lone pair on the carbon (evident in both resonance forms) allows it to act as a potent nucleophile, which is the basis for its role in the key step of the Passerini and Ugi reactions—the attack on an electrophilic carbonyl or iminium carbon, respectively.[7][8] Concurrently, the electron-deficient nature of the carbene-like form allows it to be attacked by nucleophiles. This guide will focus on enhancing the nucleophilic character of the isocyanide, as this is paramount to its function in the most common MCRs.

Caption: Resonance contributors of the isocyanide functional group.

The Dichotomous Electronic Influence of the Methoxy Group

The methoxy group (-OCH₃) is a classic example of a substituent that exerts competing electronic effects. A thorough understanding of this duality is critical for predicting its impact on a reaction.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond network.[9] This is a distance-dependent effect that deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the adjacent π-system of the aromatic ring.[9][10] This delocalization significantly increases electron density within the ring, particularly at the ortho and para positions.[11] This effect is known as a positive resonance or mesomeric effect.

In nearly all cases involving direct conjugation, the resonance effect (+R) of the methoxy group is significantly more powerful than its inductive effect (-I).[12] Therefore, when placed in the para position on an aryl isocyanide, the methoxy group acts as a strong net electron-donating group, pushing electron density through the π-system directly to the isocyanide terminus. Conversely, when placed in the meta position, the resonance effect does not extend to the carbon bearing the isocyanide group, and the electron-withdrawing inductive effect becomes the dominant influence.[11]

Caption: Resonance donation from a para-methoxy group.

Quantifying the Electronic Impact on Isocyanide Reactivity

The net electronic effect of a substituent on an aryl isocyanide directly translates to its nucleophilicity and, by extension, its reactivity in MCRs. An electron-donating group, like a para-methoxy, enriches the isocyanide carbon, making it a stronger nucleophile and accelerating reactions. An electron-withdrawing group, like a meta-methoxy, has the opposite effect. This relationship can be systematically validated and quantified.

Caption: Workflow of methoxy group's effect on MCR reactivity.

Experimental Validation: Spectroscopic and Kinetic Analysis

A two-pronged approach involving Fourier-transform infrared (FT-IR) spectroscopy and kinetic monitoring provides a self-validating system to confirm the electronic influence of the methoxy group.

A. Spectroscopic Analysis (FT-IR)

The C≡N stretching frequency (ν(C≡N)) in an isocyanide is a sensitive probe of its electronic environment.[6][13]

-

Mechanism: Electron-donating groups increase electron density in the π* antibonding orbitals of the isocyanide, which weakens the N≡C triple bond. This bond weakening results in a lower vibrational frequency (a redshift).[14][15]

-

Prediction: The ν(C≡N) of 4-methoxyphenyl isocyanide will be at a lower wavenumber compared to unsubstituted phenyl isocyanide. The ν(C≡N) of 3-methoxyphenyl isocyanide will be at a higher wavenumber.

B. Kinetic Analysis of the Passerini Reaction

The Passerini reaction, being a three-component reaction, provides a more straightforward system for kinetic analysis than the Ugi reaction.[8][16] By monitoring the reaction progress with different isocyanides under identical conditions, we can directly measure the impact of the methoxy substituent on the reaction rate.

-

Mechanism: The rate-determining step, or a step whose rate is proportional to the overall rate, involves the nucleophilic attack of the isocyanide on the carbonyl carbon.[8]

-

Prediction: The rate of the Passerini reaction will be fastest with 4-methoxyphenyl isocyanide, followed by phenyl isocyanide, and slowest with 3-methoxyphenyl isocyanide.

Data Summary: Predicted Outcomes

The following tables summarize the expected quantitative data from the validation experiments.

Table 1: Predicted FT-IR Spectroscopic Data

| Compound | Substituent Position | Dominant Effect | Predicted ν(C≡N) (cm⁻¹) |

|---|---|---|---|

| 4-Methoxyphenyl Isocyanide | para | +R (Donating) | ~2115 - 2125 |

| Phenyl Isocyanide | - | (Reference) | ~2130 |

| 3-Methoxyphenyl Isocyanide | meta | -I (Withdrawing) | ~2135 - 2145 |

Table 2: Predicted Relative Kinetic Data for the Passerini Reaction

| Isocyanide Component | Substituent Position | Predicted Relative Rate (k_rel) |

|---|---|---|

| 4-Methoxyphenyl Isocyanide | para | > 1.0 |

| Phenyl Isocyanide | - | 1.0 (Reference) |

| 3-Methoxyphenyl Isocyanide | meta | < 1.0 |

Experimental Protocols

As a self-validating system, the following protocols are designed to be performed in sequence to provide a comprehensive and internally consistent dataset.

Protocol 4.1: FT-IR Analysis of Substituted Aryl Isocyanides

Objective: To determine the C≡N stretching frequency (ν(C≡N)) for a series of methoxy-substituted aryl isocyanides.

Materials:

-

4-Methoxyphenyl isocyanide

-

Phenyl isocyanide

-

3-Methoxyphenyl isocyanide

-

Anhydrous dichloromethane (DCM)

-

FT-IR spectrometer with a liquid transmission cell (e.g., CaF₂ plates)

Methodology:

-

Sample Preparation: Prepare a ~0.1 M solution of each isocyanide in anhydrous DCM.

-

Background Spectrum: Acquire a background spectrum of the empty, clean transmission cell. Then, acquire a background spectrum of the cell filled with anhydrous DCM.

-

Sample Spectrum Acquisition:

-

Carefully inject the 4-methoxyphenyl isocyanide solution into the transmission cell.

-

Place the cell in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹. Use a resolution of 4 cm⁻¹ and co-add 32 scans to ensure a high signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the DCM solvent spectrum from the sample spectrum.

-

Identify and record the peak maximum for the strong, sharp absorbance between 2100-2170 cm⁻¹, which corresponds to the ν(C≡N) stretch.[6]

-

-

Repeat: Thoroughly clean and dry the cell. Repeat steps 3 and 4 for phenyl isocyanide and 3-methoxyphenyl isocyanide.

-

Analysis: Compare the ν(C≡N) values obtained for the three compounds.

Protocol 4.2: Kinetic Analysis of the Passerini Reaction via ¹H NMR

Objective: To determine the relative initial rates of the Passerini reaction using different methoxy-substituted aryl isocyanides.

Materials:

-

Benzaldehyde (freshly distilled)

-

Acetic acid (glacial)

-

4-Methoxyphenyl isocyanide, Phenyl isocyanide, 3-Methoxyphenyl isocyanide

-

Anhydrous deuterated chloroform (CDCl₃)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer (≥400 MHz)

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution in CDCl₃ containing benzaldehyde (e.g., 0.2 M), acetic acid (0.2 M), and the internal standard (0.05 M).

-

-

Reaction Initiation and Monitoring:

-

Transfer 0.5 mL of the stock solution to a clean, dry NMR tube.

-

Acquire a "time zero" (t=0) ¹H NMR spectrum.

-

Rapidly add a precise equivalent of the isocyanide (e.g., 0.1 mmol of 4-methoxyphenyl isocyanide to start the reaction at 0.2 M concentration).

-

Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 1 hour).

-

-

Data Processing:

-

For each spectrum, integrate the characteristic aldehyde proton peak of benzaldehyde (~10 ppm) and a well-resolved peak from the internal standard.

-

Calculate the concentration of benzaldehyde at each time point relative to the constant concentration of the internal standard.

-

-

Kinetic Plot:

-

Plot the concentration of benzaldehyde versus time. The initial rate is proportional to the negative of the initial slope of this curve.

-

-

Repeat: Repeat the entire procedure (steps 2-4) under identical temperature and concentration conditions for phenyl isocyanide and 3-methoxyphenyl isocyanide.

-

Analysis: Calculate the relative rates by normalizing the initial rates against the rate obtained for phenyl isocyanide (k_rel = k_substituent / k_phenyl).

Protocol 4.3: Hammett Analysis

Objective: To correlate the kinetic data with the electronic properties of the substituents using the Hammett equation.

Methodology:

-

Gather Data:

-

Use the relative rate constants (k_rel) from Protocol 4.2. Note that log(k_rel) = log(k_substituent / k_ref).

-

Obtain standard Hammett substituent constants (σ) for each group:

-

σ_para for -OCH₃: ~ -0.27

-

σ for -H: 0.00

-

σ_meta for -OCH₃: ~ +0.12

-

-

-

Construct Hammett Plot:

-

Plot log(k_rel) on the y-axis against the corresponding σ value on the x-axis.

-

-

Analysis:

-

Perform a linear regression on the data points. The slope of the line is the reaction constant, rho (ρ).

-

A negative ρ value confirms that the reaction is accelerated by electron-donating groups, which stabilize a positive charge buildup in the transition state.[17] This would be consistent with the nucleophilic attack of the isocyanide being a key, rate-influencing step.

-

Caption: A conceptual Hammett plot for a reaction accelerated by EDGs.

Conclusion and Application

The electronic effect of a methoxy group on an aryl isocyanide is a powerful and predictable tool for modulating reactivity. The dominant +R effect, when positioned para to the isocyanide, significantly enhances the carbon's nucleophilicity. This enhancement leads to a measurable redshift in the C≡N infrared stretching frequency and a quantifiable acceleration in the rate of isocyanide-based multicomponent reactions. Conversely, the inductive -I effect, dominant from the meta position, decreases nucleophilicity and slows the reaction.

For researchers, scientists, and drug development professionals, this understanding provides an actionable strategy for synthesis optimization. When encountering a sluggish MCR, substituting the isocyanide component with a para-methoxy analogue can often provide a significant rate enhancement, improving yields and reducing reaction times. This ability to rationally "tune" a reactant's electronic properties is a cornerstone of modern synthetic design and is particularly valuable in the high-throughput and diversity-oriented synthesis campaigns common in drug discovery.[18]

References

-

Galli, C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

-

Brainly. (2024). Is a methoxy group electron donating or withdrawing? brainly.com. [Link]

-

Filo. (2025). But methoxy grp has negative inductive effect then how it's electron donating. filo.com. [Link]

-

Wikipedia. (n.d.). Isocyanide. Wikipedia. [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

-

Sci-Hub. (n.d.). The electronic structure of isocyanide ligands and the spectroscopic behaviour of MnII octahedral complexes. Inorganica Chimica Acta. [Link]

-

Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

-

The Journal of Organic Chemistry. (2023). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. ACS Publications. [Link]

-

MDPI. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

-

PubMed Central (PMC). (2023). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. National Institutes of Health. [Link]

-

National Institutes of Health. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules. [Link]

-

ResearchGate. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules. [Link]

-

Vedantu. (n.d.). Isocyanide: Structure, Properties, Uses & Key Concepts Explained. Vedantu. [Link]

-

Royal Society of Chemistry. (2020). Isocyanide 2.0. Green Chemistry. [Link]

-

Wikipedia. (n.d.). Transition metal isocyanide complexes. Wikipedia. [Link]

-

PubMed. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences. [Link]

-

Wikipedia. (n.d.). Passerini reaction. Wikipedia. [Link]

-

University of Illinois. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry at Illinois. [Link]

-

Nature. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications. [Link]

-

PubMed Central (PMC). (2015). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Selected electronic properties of isocyanides. ResearchGate. [Link]

-

arXiv. (2015). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. arXiv.org. [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]

-

PubMed Central (PMC). (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2018). Probing the mechanism of dynamic covalent exchange in a Zn(ii) bis(2-pyridylimine) system. Chemical Science. [Link]

Sources

- 1. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 6. Isocyanide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. brainly.com [brainly.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 14. Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arxiv.org [arxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety considerations for handling 1-Isocyano-2,4-dimethoxybenzene

An In-depth Technical Guide to the Health and Safety Considerations for Handling 1-Isocyano-2,4-dimethoxybenzene

Authored by: Your Senior Application Scientist

Introduction

This compound is an aromatic isocyanate, a class of compounds widely utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, combining a reactive isocyanate group with a dimethoxybenzene core, presents a specific set of health and safety challenges that demand a thorough understanding and rigorous handling protocols. This guide provides an in-depth analysis of these considerations, offering a framework for researchers, scientists, and drug development professionals to work with this compound safely. It is imperative to note that while specific toxicological data for this compound is limited, the following guidance is synthesized from the well-documented hazards of the isocyanate functional group and aromatic ether compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its isocyanate functional group (-NCO). Isocyanates are known respiratory and skin sensitizers, capable of causing severe allergic reactions upon exposure.[1][2][3] The dimethoxybenzene moiety, while generally of lower toxicity, can cause irritation and may be harmful if ingested or inhaled.[4][5][6]

Toxicological Profile Summary

| Hazard Classification | Description | Primary Route of Exposure | Potential Health Effects |

| Acute Toxicity | May be harmful if swallowed or inhaled.[4][5][6] | Inhalation, Ingestion, Skin/Eye Contact | Irritation of the respiratory tract, skin, and eyes.[2][3][4] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][4] Prolonged or repeated contact can lead to dermatitis.[2] | Skin Contact | Redness, itching, and inflammation.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][7] | Eye Contact | Redness, pain, and potential for serious eye damage. |

| Respiratory Sensitization | Inhalation may cause allergic respiratory reactions, including asthma.[1][2][3] | Inhalation | Wheezing, shortness of breath, and coughing.[3] Subsequent exposures to even low concentrations can trigger severe asthmatic attacks in sensitized individuals.[3] |

| Skin Sensitization | May cause an allergic skin reaction.[2] | Skin Contact | Rash, itching, and hives. |

| Carcinogenicity | Some isocyanates are classified as potential human carcinogens.[1] Data for this specific compound is not available. | Inhalation | Long-term exposure may increase cancer risk. |

Physicochemical Hazards

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls to minimize the risk of direct contact and inhalation.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the release of vapors and aerosols into the laboratory environment.[10][12]

-

Ventilation: The laboratory should have a general ventilation system that provides a sufficient number of air changes per hour.[10]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[13][14]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[13][14] Prescription glasses are not a substitute for safety eyewear.[15] | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or other chemically resistant gloves.[12] It is advisable to double-glove. | Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture. |

| Skin and Body Protection | A lab coat, fully buttoned, with long sleeves.[16] Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15] | Prevents inhalation of harmful vapors and aerosols. |

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is paramount to ensuring a safe working environment.

Handling

-

Avoid Inhalation and Contact: Do not breathe dust, vapors, or mists.[7][13] Avoid contact with skin, eyes, and clothing.[7][13]

-

Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][16]

-

Weighing and Transfer: Conduct these operations in a fume hood. Use a spatula for solid transfers to minimize dust generation.

-

Reaction Quenching: Isocyanates react with nucleophiles such as water, alcohols, and amines. Ensure that reaction quenching is performed carefully to control any exothermic reactions.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][17]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, water, alcohols, and amines.[7]

-

Light Sensitivity: While not explicitly documented for this compound, many aromatic compounds are light-sensitive. Store in an opaque or amber container.

Emergency Procedures

Preparedness for accidental exposures and spills is a critical component of a comprehensive safety plan.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][18] Wash the area with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][18] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[14][18] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[14][18] Seek immediate medical attention. |

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow onto the spill.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Cleanup: Carefully sweep or scoop up the absorbed material into a suitable container for disposal.[18] Avoid generating dust.[17]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

Caption: A flowchart of a typical laboratory workflow for handling this compound, emphasizing safety checkpoints at each stage.

Logical Relationship of Hazards and Controls

The following diagram illustrates the relationship between the identified hazards of this compound and the corresponding control measures.

Caption: A diagram illustrating the direct relationship between the hazards of this compound and the implemented control measures.

Conclusion

The safe handling of this compound requires a proactive and informed approach to risk management. By understanding the potential hazards associated with both the isocyanate functional group and the aromatic ether core, and by implementing robust engineering controls, appropriate personal protective equipment, and stringent handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a commitment to safety are essential when working with this and other reactive chemical compounds.

References

-

Isocyanates - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

-

Isocyanates - Health and Safety Authority. (2010, November). Retrieved from [Link]

-

Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape. (n.d.). Retrieved from [Link]

-

Isocyanates: Working Safely - CDPH. (n.d.). Retrieved from [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (2020, July). Retrieved from [Link]

-

Ethers - Handling and control of exposure. (2010, July 19). Retrieved from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

2,4-DIMETHOXYBENZYL ISOCYANATE - Pharos. (n.d.). Retrieved from [Link]

-

Use of Ether - Environment, Health & Safety. (n.d.). Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

-

This compound | C9H9NO2 | CID 2758447 - PubChem. (n.d.). Retrieved from [Link]

-

11 - SAFETY DATA SHEET. (2025, September 12). Retrieved from [Link]

-

Material Safety Data Sheet - 1,4-Dimethoxybenzene - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 1,4-Dimethoxybenzene, 99+% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]

-

1,4-Dimethoxybenzene - Wikipedia. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Methoxybenzene - Carl ROTH. (n.d.). Retrieved from [Link]

-

ICSC 1297 - 1,4-DIMETHOXYBENZENE - Inchem.org. (n.d.). Retrieved from [Link]

Sources

- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 2. hsa.ie [hsa.ie]

- 3. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 1 4-Dimethoxybenzene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. ICSC 1297 - 1,4-DIMETHOXYBENZENE [inchem.org]

- 10. Laboratory Safety Manual [ehs.cornell.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. artsci.usu.edu [artsci.usu.edu]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Isomeric Pair: 1-Isocyano-2,4-dimethoxybenzene and 2,4-dimethoxybenzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive comparative analysis of two functional group isomers: 1-isocyano-2,4-dimethoxybenzene (an isocyanide) and 2,4-dimethoxybenzonitrile (a nitrile). While sharing the same molecular formula, C₉H₉NO₂, their distinct functional groups (-N≡C vs. -C≡N) impart dramatically different physicochemical properties, spectroscopic signatures, and chemical reactivities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and synthetic utility of these isomers. We will explore the causal relationships behind their divergent behaviors, provide validated experimental protocols, and illustrate key synthetic and reactive pathways, thereby empowering scientists to make informed decisions in their research and development endeavors.

Introduction: A Tale of Two Isomers

In the landscape of organic chemistry, isomers represent a fascinating case study in how subtle changes in molecular architecture can lead to profound differences in function. Functional group isomers, which possess the same molecular formula but different functional groups, are a prime example. This guide focuses on this compound and 2,4-dimethoxybenzonitrile, a pair of isomers built upon a common 2,4-dimethoxybenzene scaffold.

The nitrile functional group (-C≡N) is a staple in organic synthesis and medicinal chemistry, valued for its stability and its role as a precursor to amines, carboxylic acids, and amides.[1] Conversely, the isocyanide functional group (-N≡C), also known as an isonitrile, is characterized by its unique electronic structure, strong and often unpleasant odor, and a distinct reactivity profile that makes it a powerful tool in multicomponent reactions for building molecular complexity.[2]

Understanding the nuanced differences between these two isomers is critical for any scientist working with them. The choice of one over the other is not arbitrary; it is a strategic decision that dictates potential reaction pathways, dictates the required analytical techniques for characterization, and ultimately defines the molecular structures that can be accessed. This guide will illuminate these differences through a detailed exploration of their structure, synthesis, spectroscopy, and reactivity.

Molecular Structure and Physicochemical Properties

The core structural difference lies in the connectivity of the C₉H₇O₂ aryl frame to the nitrogen and carbon atoms of the functional group. In 2,4-dimethoxybenzonitrile, the aromatic ring is bonded to the carbon of the cyano group, whereas in this compound, it is bonded to the nitrogen of the isocyano group.

This seemingly minor change has significant consequences for the electronic distribution and geometry of the functional group. The nitrile group is linear with a strong dipole, while the isocyanide is also linear but possesses a unique zwitterionic character, with a formal negative charge on the carbon and a positive charge on the nitrogen. This makes the isocyanide carbon exceptionally nucleophilic, a key feature of its reactivity.

| Property | This compound | 2,4-Dimethoxybenzonitrile |

| Synonyms | 2,4-Dimethoxyphenyl isocyanide | 2,4-Dimethoxyphenyl cyanide |

| CAS Number | 1984-21-0[3] | 4107-65-7 |

| Molecular Formula | C₉H₉NO₂[3] | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [3] | 163.17 g/mol |

| Appearance | Not specified | White to pale brown solid/powder[4] |

| Melting Point | Not specified | 93-94 °C[5] |